molecular formula C17H21ClN2O B055360 Remacemide hydrochloride CAS No. 111686-79-4

Remacemide hydrochloride

Cat. No. B055360
M. Wt: 304.8 g/mol
InChI Key: HYQMIUSWZXGTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05331007

Procedure details

To a stirred solution of 1,2-diphenyl-2-propylamine (21.0 g, 0.085 mol) in chloroform (500 ml) under nitrogen was added N-CBZ-glycine (23.0 g, 0.11 mol), and then a solution of dicyclohexylcarbodiimide (20.6 g, 0.1 mol) inchloroform (100 ml) and the mixture stirred for 14 hours. The precipitated solid was removed by filtration and the solvent evaporated. The residue was dissolved in methylene chloride (500 ml), filtered and evaporated to ayellow oil. This was treated with ether (700 ml) and 500 ml of ice cold water, basified with 5 ml of 50% NaOH, the layers shaken and separated. The ether layer was washed with water (2×125 ml), dried and evaporated to an oil, 33.5 g. This was dissolved in methanol (500 ml) and 10% HCl (50 ml) and hydrogenated at 40psi in a Parr apparatus over 3.0 g of 10% Pd/C catalyst for 4 hours. The catalyst was removed by filtration, and the solvent evaporated to a white solid. This was dissolved in 80 ml of hot methanol and treated with 200 ml of ether. Upon cooling a solid crystallised which was recrystallised from 100 ml of isopropanol and 100 ml of methanol to give 8.4 g of 2-amino-N-(1,2-diphenyl-1-methylethyl)acetamide hydrochloride which, aftervacuum drying at 80° C. for 24 hours, had mp 253°-254° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([NH2:16])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([NH:27][CH2:28][C:29](O)=[O:30])(OCC1C=CC=CC=1)=O.C1(N=C=NC2CCCCC2)CCCCC1.C(Cl)(Cl)[Cl:48]>>[ClH:48].[NH2:27][CH2:28][C:29]([NH:16][C:8]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([CH3:9])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:30] |f:4.5|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)(C1=CC=CC=C1)N
Name
Quantity
23 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
the layers shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
This was treated with ether (700 ml) and 500 ml of ice cold water
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The ether layer was washed with water (2×125 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil, 33.5 g
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in methanol (500 ml)
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 80 ml of hot methanol
ADDITION
Type
ADDITION
Details
treated with 200 ml of ether
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a solid
CUSTOM
Type
CUSTOM
Details
crystallised which
CUSTOM
Type
CUSTOM
Details
was recrystallised from 100 ml of isopropanol and 100 ml of methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.NCC(=O)NC(CC1=CC=CC=C1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.